Primary Literature Documentation: Brd4-IN-8 vs. Standard BRD4 Inhibitors
The most critical differential factor for Brd4-IN-8 is the complete absence of peer-reviewed, quantitative biological data. A comprehensive search of the primary scientific literature (PubMed, Google Scholar, SciFinder) reveals no publication reporting the IC50, Kd, or Ki value of Brd4-IN-8 for BRD4 or any other bromodomain target. This is in direct contrast to established compounds like (+)-JQ1, for which binding affinities have been extensively characterized and validated in multiple independent studies . This evidentiary void means Brd4-IN-8 cannot be positioned within the known potency landscape of BRD4 inhibitors .
| Evidence Dimension | Availability of peer-reviewed target engagement data (IC50/Kd) |
|---|---|
| Target Compound Data | No peer-reviewed quantitative data available |
| Comparator Or Baseline | (+)-JQ1: BRD4 BD1 IC50 = 77 nM; BRD4 BD2 IC50 = 33 nM (cell-free assay) |
| Quantified Difference | Data absent vs. extensively quantified |
| Conditions | Literature search and vendor technical datasheet analysis as of April 2026 |
Why This Matters
Without verified potency data, Brd4-IN-8 cannot be used as a reliable chemical probe; its use introduces unquantifiable experimental uncertainty that is avoided with validated alternatives.
